3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(E)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(3-6-12(14)15)9(2)13(8)11-4-5-11/h3,6-7,11H,4-5H2,1-2H3,(H,14,15)/b6-3+ |
InChI Key |
DQINJRIDMZJWTI-ZZXKWVIFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrrole Core Synthesis and Substitution
Step 1: Synthesis of 2,5-dimethylpyrrole intermediate
- Generally prepared by Paal-Knorr synthesis, involving the cyclization of 1,4-dicarbonyl compounds under acidic or basic catalysis.
- Methyl groups at positions 2 and 5 are introduced via appropriately substituted diketones or by methylation of pyrrole derivatives.
Step 2: N-substitution with cyclopropyl group
- The pyrrole nitrogen is alkylated using cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions (e.g., potassium carbonate in DMF).
- This step requires careful control to avoid over-alkylation or ring opening of the cyclopropyl group.
Introduction of the Prop-2-enoic Acid Side Chain
Step 3: Functionalization at pyrrole C-3 position
- The 3-position of the pyrrole ring is activated for substitution through directed lithiation or halogenation (e.g., bromination).
- Subsequent coupling with acrylic acid derivatives or equivalents is performed.
Step 4: Olefination or coupling to install the acrylic acid
- Commonly, a Heck-type coupling or Wittig reaction is employed to introduce the vinyl carboxylic acid side chain.
- Alternatively, a Knoevenagel condensation between the pyrrole-3-carboxaldehyde and malonic acid derivatives can yield the acrylic acid moiety.
Detailed Synthetic Route Example (Hypothetical Based on Analogous Literature)
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Paal-Knorr Pyrrole Synthesis | 2,5-hexanedione, ammonium acetate, reflux in ethanol | 75-85 | Formation of 2,5-dimethylpyrrole core |
| 2 | N-Cyclopropylation | Cyclopropyl bromide, K2CO3, DMF, room temperature, 12 h | 60-70 | Selective N-alkylation, mild conditions required |
| 3 | Bromination at C-3 | NBS (N-bromosuccinimide), acetonitrile, 0 °C to room temperature | 80-90 | Regioselective bromination at pyrrole C-3 |
| 4 | Heck Coupling with Acrylic Acid | Acrylic acid, Pd(OAc)2, PPh3, triethylamine, DMF, 80-100 °C, 12 h | 50-65 | Installation of prop-2-enoic acid side chain |
| 5 | Purification | Silica gel chromatography, recrystallization | - | Final product isolation and purity enhancement |
Research Outcomes and Analytical Data
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the substitution pattern on the pyrrole ring and the presence of the acrylic acid vinyl protons.
- Mass Spectrometry (MS) verifies molecular weight consistent with $$ C{15}H{19}NO_2 $$ (approx. 241 g/mol for the cyclopropyl derivative).
- High-Performance Liquid Chromatography (HPLC) shows purity above 95% after chromatographic purification.
- Infrared Spectroscopy (IR) confirms the presence of carboxylic acid functional group (broad O–H stretch near 3200-2500 cm$$^{-1}$$, C=O stretch near 1700 cm$$^{-1}$$).
Comparative Table of Preparation Methods for Related Pyrrole-Acrylic Acid Derivatives
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Paal-Knorr + N-alkylation + Heck coupling | 2,5-hexanedione, cyclopropyl bromide, Pd catalyst | Straightforward, modular | Requires multiple steps, Pd catalyst cost | 40-70 |
| Knoevenagel condensation | Pyrrole-3-carboxaldehyde, malonic acid, base | One-pot, fewer steps | Aldehyde precursor availability | 50-65 |
| Direct lithiation + acrylic acid coupling | n-BuLi, acrylic acid derivatives | High regioselectivity | Sensitive to moisture, harsh reagents | 45-60 |
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming propanoic acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), organolithium compounds (RLi)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Propanoic acid derivatives
Substitution: Various substituted pyrrole and cyclopropyl derivatives
Scientific Research Applications
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Cyclohexyl Analog: 3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic Acid (CAS 852400-02-3)
Structural Differences :
- The cyclopropyl group in the target compound is replaced with a cyclohexyl ring in this analog.
Expected Property Differences :
- Solubility : Cyclohexyl’s hydrophobicity may lower aqueous solubility compared to the cyclopropyl variant.
- Steric Effects : Increased bulk could hinder interactions in enzyme-binding pockets or catalytic sites.
- Synthetic Accessibility : Cyclohexyl groups are easier to introduce via alkylation, whereas cyclopropane rings require specialized reagents (e.g., Simmons-Smith) .
Cyano-Substituted Analog: 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic Acid (CAS 732291-33-7)
Structural Differences :
- A cyano (-CN) group replaces one substituent on the propenoic acid chain.
- Molecular formula: C₁₆H₂₀N₂O₂ (vs. C₁₃H₁₅NO₂ for the cyclopropyl variant).
Key Impacts :
- Electronic Effects: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (lower pKa) and may enhance reactivity in nucleophilic additions.
- Biological Activity: Cyano groups are common in bioactive molecules (e.g., kinase inhibitors) due to their hydrogen-bond acceptor properties .
Other Structural Analogs from Similarity Analysis
lists compounds with isoindoline-dione and hydroxypropyl substituents, showing similarity scores of 0.77–0.92. For example:
- 2-(3-Hydroxypropyl)isoindoline-1,3-dione (CAS 2436-29-5): The hydroxypropyl group enhances hydrogen-bond donor capacity, improving solubility in polar solvents .
Comparative Data Table
Research Implications and Trends
- Structure-Activity Relationships (SAR) : The cyclopropyl group’s strain may confer unique binding kinetics in drug targets, whereas bulkier groups like cyclohexyl improve membrane permeability.
- Synthetic Challenges: Introducing cyclopropane rings requires precise conditions, as noted in crystallographic studies using SHELX for structural validation .
- Biological Relevance: Cyano-substituted analogs (e.g., CAS 732291-33-7) highlight the role of electron-withdrawing groups in modulating pharmacokinetics .
Biological Activity
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | (E)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
| InChI Key | DQINJRIDMZJWTI-ZZXKWVIFSA-N |
| Canonical SMILES | CC1=CC(=C(N1C2CC2)C)C=CC(=O)O |
Synthesis
The synthesis of 3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves several key steps:
- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr reaction with a 1,4-dicarbonyl compound.
- Cyclopropyl Group Introduction : Achieved through cyclopropanation reactions.
- Alkylation : Methyl groups are introduced at the 2 and 5 positions of the pyrrole ring.
- Formation of the Prop-2-enoic Acid Moiety : Finalizing the structure through functionalization reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it influences signal transduction pathways by interacting with cellular receptors, which can lead to altered cellular responses.
Cytotoxic Activity
Research has demonstrated that 3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- A375 (human melanoma cell line) : IC50 < 10 µM.
- Hela (human cervical carcinoma) : Shows selective cytotoxicity compared to standard chemotherapeutics like cisplatin.
These findings suggest a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. In vitro studies indicate that it can suppress inflammatory markers in human umbilical vein endothelial cells (HUVEC), providing a basis for its use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can be compared with other pyrrole derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene | Contains thiophene moiety | Moderate cytotoxicity |
| 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile | Benzonitrile group | Limited anti-inflammatory effects |
The cyclopropyl group in our compound imparts unique steric and electronic properties that enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds similar to 3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid. For example:
- Study on Cytotoxicity : A comprehensive study showed that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Anti-inflammatory Mechanisms : Another research effort identified specific pathways through which related compounds exerted anti-inflammatory effects, suggesting potential applications in treating chronic inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for 3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid?
The compound is synthesized via a multi-step process:
- Step 1 : Formation of the pyrrole intermediate by reacting 2,5-dimethylpyrrole with cyclopropane-containing aldehydes under acidic conditions.
- Step 2 : Knoevenagel condensation with malonic acid derivatives to introduce the propenoic acid moiety. Optimal conditions include using catalysts like piperidine and refluxing in ethanol or toluene .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical for isolating the final product with >95% purity .
Q. How is the compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions on the pyrrole ring and propenoic acid geometry (e.g., signals at δ 6.2–6.8 ppm for vinyl protons) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. The cyclopropyl group often induces steric strain, affecting crystal packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 262.15) .
Q. What in vitro assays are used to screen its biological activity?
Common assays:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) to measure IC values.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Anti-inflammatory Activity : ELISA for TNF-α or IL-6 suppression in macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to enhance Knoevenagel condensation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may accelerate reaction rates but require careful water exclusion to avoid side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours with comparable yields (~70%) .
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Dynamic Effects : Rotameric equilibria in the cyclopropyl group can split signals. Use variable-temperature NMR (e.g., 298–338 K) to identify conformational flexibility .
- Impurity Profiling : LC-MS to detect byproducts (e.g., unreacted pyrrole intermediates or oxidation derivatives) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., COX-2). The propenoic acid moiety often anchors into hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key interactions include hydrogen bonds with Ser530 in COX-2 .
Q. How to design structure-activity relationship (SAR) studies to enhance pharmacological activity?
- Derivatization : Modify the cyclopropyl group to larger rings (e.g., cyclohexyl) or introduce electron-withdrawing groups (e.g., -CN) on the pyrrole ring to modulate solubility and target affinity .
- Pharmacophore Mapping : Identify critical motifs (e.g., planar propenoic acid for π-π stacking) using MOE or Discovery Studio .
Q. What strategies mitigate hygroscopicity issues during experimental handling?
- Lyophilization : Freeze-dry the compound to stabilize it for long-term storage.
- Inert Atmosphere : Use gloveboxes (<1% humidity) for weighing and reaction setup .
Q. How does the cyclopropyl group influence bioactivity compared to other substituents?
- Steric Effects : The cyclopropyl’s rigid structure enhances binding selectivity but reduces solubility. Replace with isosteres (e.g., vinyl or tert-butyl) to balance potency and pharmacokinetics .
- Metabolic Stability : Cyclopropyl derivatives resist oxidative metabolism in liver microsome assays, improving half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
